N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
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Overview
Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring fused with a furan-2-carboxamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves the condensation of 2-oxo-1,2,3,4-tetrahydroquinoline with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has been explored for various scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: Similar structure but with an acetamide group instead of a furan-2-carboxamide moiety.
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonylglycine: Contains a sulfonylglycine group instead of a furan-2-carboxamide group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Features a chloroacetyl group and a methoxy group on the quinoline ring.
Uniqueness
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is unique due to its specific combination of a quinoline ring with a furan-2-carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13-6-3-9-8-10(4-5-11(9)16-13)15-14(18)12-2-1-7-19-12/h1-2,4-5,7-8H,3,6H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGODXMYPLVSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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